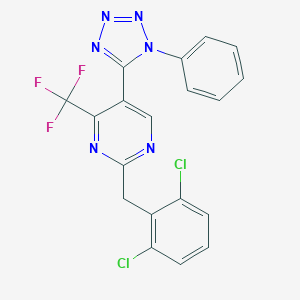![molecular formula C15H13BrN2OS B214942 N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide, also known as BPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTM is a thioamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, as well as its potential as a neuroprotective agent. Additionally, N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further investigation as a potential cancer treatment. However, one of the limitations of using N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide, including its further investigation as a potential anticancer agent, its potential as a neuroprotective agent, and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide and to identify any potential side effects or limitations associated with its use.
Synthesemethoden
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-methylbenzoyl chloride. The resulting compound can be purified using a variety of techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to exhibit a range of potential applications in scientific research, including its use as a potential anticancer agent. Studies have shown that N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide can inhibit the growth and proliferation of cancer cells in vitro, making it a promising candidate for further investigation as a potential cancer treatment.
Eigenschaften
Produktname |
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide |
|---|---|
Molekularformel |
C15H13BrN2OS |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-6-2-3-7-11(10)14(19)18-15(20)17-13-9-5-4-8-12(13)16/h2-9H,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
QQXLTYHITVLNQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2Br |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 4-[2-(4-bromophenyl)-2-chlorovinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214861.png)
![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)
![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)
![5-[5-(2-fluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B214865.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)


![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)